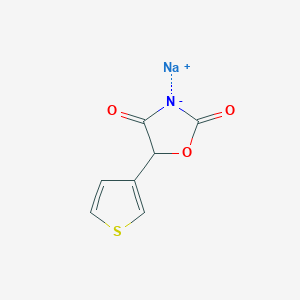
Canagliflozin hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels. This compound is also known for its cardiovascular benefits, reducing the risk of major cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves several synthetic steps. One common method includes the reaction of 5-iodo-2-methyl benzoic acid with various reagents to form the intermediate compounds. These intermediates are then subjected to crystallization processes to obtain canagliflozin hemihydrate.
Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves large-scale crystallization techniques. The process includes the use of solvents like methanol and water to achieve high yield and purity. Adjustments in pH and the addition of acetic acid can help control the water content and improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are then purified to obtain the final canagliflozin hemihydrate compound.
Scientific Research Applications
Canagliflozin hemihydrate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of other pharmaceutical compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on glucose metabolism and its potential use in metabolic disorders.
Medicine: Investigated for its efficacy in treating type 2 diabetes and its cardiovascular benefits.
Industry: Employed in the development of new antidiabetic drugs and formulations.
Mechanism of Action
Canagliflozin hemihydrate exerts its effects by inhibiting the SGLT2 protein in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and lower blood glucose levels. The molecular targets involved include the SGLT2 protein and the renal glucose transport pathway.
Comparison with Similar Compounds
Dapagliflozin
Empagliflozin
Ertugliflozin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1809403-05-1 |
|---|---|
Molecular Formula |
C24H27FO6S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1 |
InChI Key |
RCCZPUWDQVUJAB-FVYJGOGTSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)

![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)

![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)



